molecular formula C34H28N6NaO16S4+ B3394105 Pure Blue CAS No. 83763-66-0

Pure Blue

Cat. No.: B3394105
CAS No.: 83763-66-0
M. Wt: 927.9 g/mol
InChI Key: ORFSSYGWXNGVFB-UHFFFAOYSA-N
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Description

Pure Blue, also known as Prussian Blue, is a coordination compound with the formula Fe₄[Fe(CN)₆]₃. It is a deep blue pigment that has been used historically in paintings and dyes. Prussian Blue is notable for its intense color and stability, making it a valuable compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prussian Blue can be synthesized through the reaction of iron(III) chloride with potassium ferrocyanide. The reaction proceeds as follows:

4FeCl3+3K4[Fe(CN)6]Fe4[Fe(CN)6]3+12KCl4FeCl_3 + 3K_4[Fe(CN)_6] \rightarrow Fe_4[Fe(CN)_6]_3 + 12KCl 4FeCl3​+3K4​[Fe(CN)6​]→Fe4​[Fe(CN)6​]3​+12KCl

This reaction is typically carried out in an aqueous solution at room temperature. The resulting precipitate is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: Industrial production of Prussian Blue involves a similar process but on a larger scale. The reactants are mixed in large reactors, and the product is separated using filtration and centrifugation. The compound is then dried and ground to the desired particle size.

Chemical Reactions Analysis

Types of Reactions: Prussian Blue undergoes various chemical reactions, including:

    Oxidation: Prussian Blue can be oxidized to form Berlin Green.

    Reduction: It can be reduced to form Prussian White.

    Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Ligand exchange reactions using different cyanide complexes.

Major Products:

    Berlin Green: Formed through oxidation.

    Prussian White: Formed through reduction.

    Substituted Complexes: Formed through ligand exchange reactions.

Scientific Research Applications

Prussian Blue has a wide range of applications in scientific research:

    Chemistry: Used as a pigment and in the synthesis of other coordination compounds.

    Biology: Employed in histology for staining cells and tissues.

    Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.

    Industry: Utilized in the production of inks, paints, and dyes.

Mechanism of Action

Prussian Blue acts as a chelating agent, binding to heavy metals in the gastrointestinal tract and preventing their absorption. The bound metals are then excreted from the body. This mechanism is particularly effective for treating poisoning by thallium and radioactive cesium.

Comparison with Similar Compounds

Prussian Blue is unique due to its intense color and stability. Similar compounds include:

    Egyptian Blue: A calcium copper silicate used historically as a pigment.

    Chinese Blue: A barium copper silicate with similar applications.

    Wesselsite: A strontium copper silicate used in pigments.

Each of these compounds has unique properties, but Prussian Blue stands out for its versatility and effectiveness in various applications.

Properties

IUPAC Name

sodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O16S4.Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFSSYGWXNGVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N6NaO16S4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83763-66-0, 2610-05-1
Record name 6,6'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diazo)bis(4-amino-5-hydroxynaphthalene-1,3-disulphonic) acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pure Blue
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51538
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pure Blue
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diazo]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonic] acid, sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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